

Navigating Venous Thromboembolism Risk in Lasofoxifene Research: A Technical Guide

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Compound of Interest				
Compound Name:	Lasofoxifene			
Cat. No.:	B1683871	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the risk of venous thromboembolism (VTE) in clinical studies involving **lasofoxifene**. **Lasofoxifene**, a third-generation selective estrogen receptor modulator (SERM), has demonstrated efficacy in areas such as osteoporosis and breast cancer treatment. However, like other SERMs, it is associated with an increased risk of VTE. This resource offers troubleshooting advice and frequently asked questions to ensure the safety of study participants and the integrity of your research.

Troubleshooting and FAQs

Q1: A study participant is scheduled for elective surgery that will require a period of immobilization. How should I manage their **lasofoxifene** treatment?

A1: To mitigate the risk of VTE, it is recommended that **lasofoxifene** be discontinued at least three weeks prior to and during any period of prolonged immobilization, such as post-surgical recovery or extended bed rest. Therapy should only be resumed after the participant is fully ambulatory. This precautionary measure is crucial as immobilization is an independent and significant risk factor for VTE.

Q2: What are the key inclusion and exclusion criteria to consider regarding VTE risk when designing a **lasofoxifene** clinical trial?

Troubleshooting & Optimization





A2: Careful participant selection is a primary strategy for reducing VTE risk. Key criteria to consider include:

- Exclusion Criteria:
 - Active or past history of venous thromboembolic events, including deep vein thrombosis (DVT), pulmonary embolism (PE), and retinal vein thrombosis.[1][2]
 - Presence of known significant risk factors for VTE.
 - Concomitant use of other medications known to increase VTE risk, where scientifically appropriate.
- Inclusion Criteria:
 - Thorough screening for and documentation of VTE risk factors at baseline.

Q3: What are the best practices for monitoring study participants for VTE during a **lasofoxifene** trial?

A3: A robust monitoring plan is essential. This should include:

- Regular Clinical Assessment: Actively monitor participants for signs and symptoms of DVT
 (e.g., leg pain, swelling, tenderness, discoloration) and PE (e.g., shortness of breath, chest
 pain, cough) at each study visit.
- Participant Education: Educate participants about the signs and symptoms of VTE and instruct them to report any such occurrences immediately.
- Prompt Investigation: Have a low threshold for objective testing (e.g., compression ultrasonography for DVT, CT angiography for PE) if VTE is suspected.
- Clinical Events Committee (CEC): Establish an independent CEC to adjudicate all potential
 VTE events to ensure accurate and unbiased assessment.

Q4: A potential VTE has been reported in a study participant. What is the appropriate procedure for event adjudication?



A4: All suspected VTE events should be promptly reported and undergo a formal adjudication process by a Clinical Events Committee (CEC). The CEC, composed of independent experts, will review all relevant source documentation (e.g., hospitalization records, imaging reports, physician's notes) to confirm the event and classify it according to the predefined study endpoints. This ensures consistency and accuracy in the reporting of safety data.

Quantitative Data on VTE Risk with SERMs

The following table summarizes the VTE risk associated with **lasofoxifene** and other SERMs based on data from major clinical trials.

Drug/Dose	Trial	VTE Events per 1000 Patient-Years	Hazard Ratio (HR) / Odds Ratio (OR) vs. Placebo	95% Confidence Interval (CI)
Lasofoxifene 0.5 mg/day	PEARL	2.90	2.06 (HR)	1.17 - 3.61
Placebo	PEARL	1.41	-	-
Raloxifene	Meta-analysis	Not Reported	1.58 (OR)	1.22 - 2.05
Newer SERMs (including Lasofoxifene)	Meta-analysis	Not Reported	2.0 (OR)	1.33 - 2.98

Data from the Postmenopausal Evaluation and Risk Reduction with **Lasofoxifene** (PEARL) trial and a meta-analysis of randomized controlled trials.[2]

Experimental Protocols Protocol for Adjudication of Suspected Venous Thromboembolic Events

 Event Reporting: The investigator identifies a potential VTE and reports it as a serious adverse event (SAE) to the sponsor and the Independent Data Monitoring Committee (IDMC).



- Dossier Compilation: The clinical research organization (CRO) or sponsor's clinical team compiles a comprehensive dossier for the suspected event. This includes, but is not limited to:
 - Hospital admission and discharge summaries.
 - All relevant imaging reports (e.g., Doppler ultrasound, CT angiogram, V/Q scan).
 - Physician's notes and consultation reports.
 - Relevant laboratory results.
- Dossier De-identification: The dossier is anonymized to blind the CEC members to the treatment allocation, patient identity, and study site.
- CEC Review: The de-identified dossier is independently reviewed by at least two members of the CEC.
- Event Classification: Each reviewer classifies the event based on the pre-specified definitions in the study protocol and CEC charter (e.g., confirmed DVT, confirmed PE, not a VTE).
- Concordance and Discrepancy:
 - If the reviewers are in agreement, the classification is considered final.
 - If there is a discrepancy, the case is reviewed by the full CEC, and a final classification is reached by consensus or majority vote.
- Database Entry: The final adjudicated event classification is entered into the clinical trial database.

Visualizations

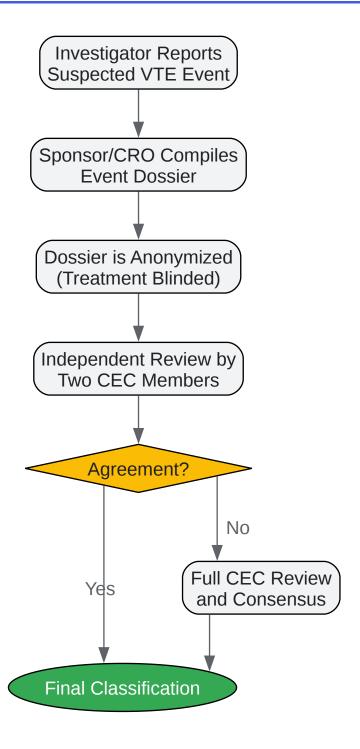




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Caption: Workflow for VTE Risk Mitigation in Lasofoxifene Clinical Trials.





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References

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- 2. Risk of Venous Thromboembolism with Selective Estrogen Receptor Modulators for Postmenopausal Osteoporosis: A Meta-Analysis of Randomized Trials - ACR Meeting Abstracts [acrabstracts.org]
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